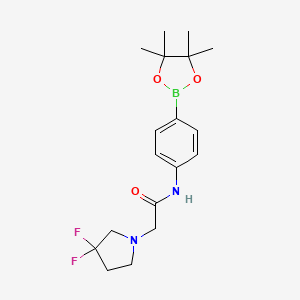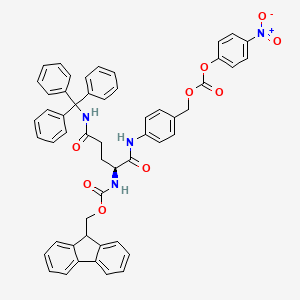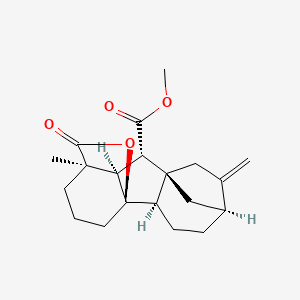
3-Ethyl-2-(1-piperidinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(1-piperidinyl)aniline is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals . The presence of both an aniline and a piperidine moiety in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(1-piperidinyl)aniline typically involves the reaction of 3-ethyl aniline with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where the aniline derivative reacts with piperidine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed amination reactions is also common in large-scale production . These methods are designed to be cost-effective and scalable, ensuring that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(1-piperidinyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
3-Ethyl-2-(1-piperidinyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(1-piperidinyl)aniline involves its interaction with specific molecular targets and pathways. The piperidine moiety allows the compound to interact with various receptors and enzymes in the body, potentially modulating their activity . This interaction can lead to various pharmacological effects, such as analgesic or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperidinyl)aniline: Similar structure but lacks the ethyl group.
3-Methyl-2-(1-piperidinyl)aniline: Similar structure with a methyl group instead of an ethyl group.
4-(1-Piperidinyl)aniline: The piperidine moiety is attached at a different position on the aniline ring.
Uniqueness
3-Ethyl-2-(1-piperidinyl)aniline is unique due to the presence of both an ethyl group and a piperidine moiety, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-ethyl-2-piperidin-1-ylaniline |
InChI |
InChI=1S/C13H20N2/c1-2-11-7-6-8-12(14)13(11)15-9-4-3-5-10-15/h6-8H,2-5,9-10,14H2,1H3 |
InChI Key |
OWIAREMLXMDNKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)



![N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13720642.png)

![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)


![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)




